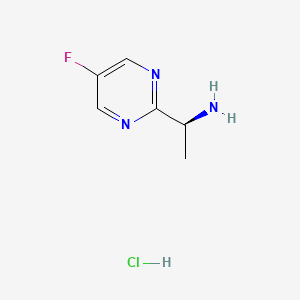

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride

Description

Systematic IUPAC Name and Structural Formula

The compound (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name reflects its structural features: a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethylamine side chain with a chiral center at the carbon adjacent to the amine group. The hydrochloride salt designation indicates the presence of a counterion (Cl⁻) associated with the protonated amine.

The structural formula is derived from its SMILES notation (C[C@H](N)C1=NC=C(F)C=N1.[H]Cl), which specifies the (S)-configuration at the chiral center. The pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) is fluorinated at position 5, while the ethylamine group is attached to position 2.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Pyrimidine ring with fluorine at C5 and ethylamine at C2 |

| Chiral center | Carbon atom in ethylamine side chain (S-configuration) |

| Counterion | Hydrochloride (Cl⁻) |

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 935667-21-3 , a universal identifier for chemical substances. Additional identifiers include:

- PubChem CID : 67123789 (for related analogs)

- MDL Number : MFCD18207119

- Synonym : (S)-1-(5-氟嘧啶-2-基)乙胺盐酸盐 (Chinese nomenclature)

Table 2: Identifier Summary

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 935667-21-3 | |

| MDL Number | MFCD18207119 | |

| IUPAC Name | This compound |

Molecular Formula and Weight Calculations

The molecular formula C₆H₉ClFN₃ represents the elemental composition of the compound, including the hydrochloride counterion. The molecular weight is calculated as follows:

Calculation Breakdown :

- Carbon (C): $$6 \times 12.01 = 72.06\ \text{g/mol}$$

- Hydrogen (H): $$9 \times 1.008 = 9.072\ \text{g/mol}$$

- Chlorine (Cl): $$1 \times 35.45 = 35.45\ \text{g/mol}$$

- Fluorine (F): $$1 \times 19.00 = 19.00\ \text{g/mol}$$

- Nitrogen (N): $$3 \times 14.01 = 42.03\ \text{g/mol}$$

Total Molecular Weight :

$$

72.06 + 9.072 + 35.45 + 19.00 + 42.03 = 177.61\ \text{g/mol}

$$

This matches experimental values reported in supplier documentation.

Table 3: Molecular Composition

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 6 | 12.01 | 72.06 |

| H | 9 | 1.008 | 9.072 |

| Cl | 1 | 35.45 | 35.45 |

| F | 1 | 19.00 | 19.00 |

| N | 3 | 14.01 | 42.03 |

Stereochemical Designation and Chiral Center Configuration

The (S) -configuration at the ethylamine carbon is critical for the compound’s stereochemical identity. The chiral center arises from the four distinct substituents attached to the carbon:

- Pyrimidin-2-yl group (highest priority due to nitrogen atoms in the ring),

- Methyl group (CH₃),

- Ammonium group (NH₃⁺),

- Hydrogen atom.

Using the Cahn-Ingold-Prelog priority rules , the substituents are ranked:

- Pyrimidin-2-yl (N-containing ring),

- NH₃⁺,

- CH₃,

- H.

The (S)-configuration is confirmed by the SMILES notation (C[C@H](N)C1=NC=C(F)C=N1), where the @ symbol denotes the absolute configuration. Experimental methods such as X-ray crystallography or chiral chromatography are typically employed to validate stereochemical purity, though specific studies for this compound are not publicly detailed in the provided sources.

Table 4: Stereochemical Analysis

| Parameter | Description |

|---|---|

| Chiral center location | Carbon adjacent to amine group |

| Configuration | S |

| Priority order | Pyrimidin-2-yl > NH₃⁺ > CH₃ > H |

This stereochemical detail distinguishes it from its (R) -enantiomer (CAS 1202352-14-4), which has distinct biological and physicochemical properties.

Properties

IUPAC Name |

(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXIYWZAHFHREE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735465 | |

| Record name | (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935667-21-3 | |

| Record name | (1S)-1-(5-Fluoropyrimidin-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Carbamate Intermediate and Acidic Deprotection

One of the most straightforward and commonly reported methods involves starting with a protected pyrimidine derivative, specifically (S)-tert-butyl 1-(5-fluoropyridin-2-yl)ethylcarbamate . The process includes:

Reaction with hydrogen chloride in a suitable solvent such as dichloromethane or dioxane, which cleaves the carbamate protecting group, yielding the free ethanamine hydrochloride.

Reaction conditions: Typically, the mixture is stirred at room temperature for approximately 3 hours, ensuring complete deprotection.

Work-up: Post-reaction, the solvent is evaporated, and the product is isolated by extraction with saturated sodium bicarbonate, followed by drying and concentration.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Deprotection | HCl in dichloromethane/dioxane, room temperature, 3 hours | 98% | High yield, straightforward process |

This method is highlighted in chemical literature as an efficient route, with the high yield attributed to the mild reaction conditions and effective removal of the carbamate protecting group.

Direct Synthesis from Pyrimidine Precursors via Nucleophilic Substitution

Another established approach involves synthesizing the compound from halogenated pyrimidines:

Starting material: 2-chloro-5-fluoropyrimidine derivatives, which are commercially available or can be synthesized via halogenation of pyrimidines.

Nucleophilic substitution: The chloropyrimidine reacts with an ethanamine nucleophile, often under basic conditions, to form the amino-substituted pyrimidine.

Reaction conditions: Use of bases such as diisopropylethylamine (DIPEA) in solvents like ethanol or tert-butanol, with heating to facilitate substitution at the C-2 position.

Hydrochloride salt formation: The free amine is then converted into the hydrochloride salt by treatment with hydrogen chloride gas or HCl in a solvent like dioxane.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nucleophilic substitution | 2-chloro-5-fluoropyrimidine + ethanamine, DIPEA, ethanol, heat | ~98% | High regioselectivity, efficient conversion |

This route is advantageous for its simplicity and high yield, especially when starting from commercially available halogenated pyrimidines.

Palladium-Catalyzed Cyanation and Subsequent Functionalization

A more complex, multi-step synthesis involves:

Preparation of 5-fluoropyrimidine-2-carbonitrile via palladium-catalyzed cyanation of 2-chloropyrimidine derivatives.

Addition of methylmagnesium bromide (Grignard reagent): To the nitrile to form an intermediate ketone.

Reduction: The ketone is reduced to the corresponding alcohol, which is then converted to the ethanamine hydrochloride.

Chiral resolution: The racemic mixture can be resolved via chiral purification techniques to obtain the enantiomerically pure (S)-form.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyanation | Pd2(dba)3, Zn(CN)2, DPPF | Quantitative | Efficient formation of nitrile |

| Grignard addition | MeMgBr, THF, 0°C | Quantitative | High yield of intermediate alcohol |

| Reduction | NaBH4, MeOH, 0°C | Quantitative | Final alcohol precursor |

This route, while more elaborate, provides access to diverse analogs and allows stereochemical control through chiral resolution.

Chiral Synthesis and Enantioselective Routes

Given the importance of stereochemistry, some methods incorporate chiral catalysts or chiral auxiliaries:

Microwave-assisted reactions with chiral amines or catalysts to favor the formation of the (S)-enantiomer.

Chiral resolution techniques such as chiral chromatography or crystallization to isolate the desired enantiomer post-synthesis.

| Method | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Microwave with chiral catalyst | Microwave irradiation, chiral (S)-8 hydrochloride | Good | Enhances enantiomeric purity and yield |

Summary of Key Data

| Method | Starting Material | Main Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbamate deprotection | Protected carbamate | HCl in DCM/dioxane | 98% | Simple, high-yield | Requires prior synthesis of carbamate |

| Nucleophilic substitution | Halogenated pyrimidine | Ethanamine, DIPEA | ~98% | Straightforward, regioselective | Needs halogenated precursor |

| Cyanation & reduction | 2-chloropyrimidine | Pd catalyst, MeMgBr, NaBH4 | Quantitative | Versatile, stereocontrol | Multi-step, complex |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 of the pyrimidine ring undergoes nucleophilic substitution under specific conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.

Key Observations :

-

Fluorine's strong electron-withdrawing effect directs substitution to the 5-position .

-

Steric hindrance from the ethanamine group limits reactivity at the 2-position .

Coupling Reactions

The compound participates in cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Research Findings :

Oxidation and Reduction

The ethanamine moiety undergoes redox transformations, critical for modifying pharmacological properties.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic, 60°C) | Ketone derivatives |

| Reduction | NaBH₄/MeOH or H₂/Pd-C | Secondary alcohols or alkanes |

Mechanistic Insights :

-

PLP (pyridoxal phosphate) cofactor in enzymatic systems prevents racemization during reduction .

-

Over-oxidation to carboxylic acids is avoided using controlled stoichiometry .

Enzymatic Transamination

Immobilized amine transaminases (ATAs) enable stereoselective synthesis of this compound.

Flow Synthesis Protocol :

-

Biocatalyst : (S)-selective ATA from Vibrio fluvialis immobilized on glyoxyl-agarose.

-

Substrates : 1-(5-Fluoropyrimidin-2-yl)ethanone (20 mM) and (S)-α-methylbenzylamine (20 mM).

-

Conditions : Phosphate buffer (pH 8), 28°C, 10 min residence time.

| Parameter | Value | Outcome |

|---|---|---|

| Conversion rate | 38–40% | 99% enantiomeric excess (ee) |

| Productivity | 0.65 g biocatalyst | 0.12 mmol/h |

Challenges :

-

PLP leaching causes racemization, reducing ee to 85% without immobilization .

-

Co-solvents like DMSO (2% v/v) improve substrate solubility but inhibit enzyme activity at >5% .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in neutralization and ligand-exchange reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Neutralization | NaOH (aq) | Free base form (pH-dependent) |

| Ligand substitution | AgNO₃ in ethanol | Silver complexes for catalysis |

Structural Impact :

-

The hydrochloride form enhances solubility in polar solvents (e.g., water, DMSO) .

-

Free base form is volatile and prone to sublimation under vacuum .

Degradation Pathways

Stability studies reveal two primary degradation routes:

| Pathway | Conditions | Degradation Products |

|---|---|---|

| Hydrolysis | Acidic (HCl) or basic (NaOH) | 5-fluoropyrimidin-2-ol derivatives |

| Thermal decomposition | >150°C (neat) | Fluorinated polycyclic amines |

Stability Recommendations :

Scientific Research Applications

The biological activities of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride can be categorized into several key areas:

- Antiviral Properties : The compound has shown promise in targeting viral replication mechanisms, potentially inhibiting the lifecycle of various viruses. Research indicates that similar fluoropyrimidine derivatives can interfere with viral RNA synthesis, thereby reducing viral load in infected cells.

- Antitumor Activity : It exhibits antitumor effects by inhibiting cancer cell proliferation. This action is primarily attributed to its ability to interfere with nucleic acid synthesis, which is crucial for cancer cell division and growth.

- Neurotransmitter Modulation : Due to its amine functionality, this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions. This aspect is under investigation for its implications in treating neurological disorders.

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds highlight variations in biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Fluorouracil | Pyrimidine base with fluorine | Anticancer agent; inhibits RNA synthesis |

| 2-Amino-5-fluoropyrimidine | Amino group on pyrimidine | Potential use in antiviral therapies |

| 4-Amino-5-fluoro-2-pyrimidinone | Fluorinated pyrimidinone | Antitumor activity through DNA interference |

These comparisons illustrate how modifications in functional groups can significantly alter pharmacological profiles, making this compound particularly unique due to its specific stereochemistry and functional capabilities.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Antiviral Studies : In vitro studies demonstrated that derivatives of this compound effectively inhibit viral replication in cell cultures, providing a basis for further development as antiviral agents.

- Cancer Research : Clinical trials have indicated that compounds resembling this compound exhibit significant tumor reduction in animal models, suggesting potential applications in oncology.

- Neuroscience Applications : Preliminary research suggests that this compound may influence neurotransmitter levels, indicating possible applications in treating conditions such as depression or anxiety disorders.

Mechanism of Action

The mechanism of action of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

a. Bromine-Substituted Derivatives

- (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride (CAS 1391450-63-7):

- Molecular Formula : C₇H₁₁BrCl₂N₂

- Molecular Weight : 273.99 g/mol

- Key Differences :

- Bromine replaces fluorine, increasing molecular weight and polarizability.

- Pyridine ring instead of pyrimidine, altering electronic properties (pyridine is less electron-deficient).

Dihydrochloride salt enhances solubility compared to the single hydrochloride form .

- Applications : Used in APIs and intermediates for bromine-mediated coupling reactions (e.g., Suzuki-Miyaura).

(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride (CAS 1263094-16-1):

- Molecular Formula : C₇H₁₀BrClN₂

- Molecular Weight : 237.53 g/mol

- Key Differences :

- Single hydrochloride salt vs.

- Lower molecular weight due to absence of a second HCl .

b. Fluorine-Substituted Derivatives

- (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride (CAS 1909288-54-5):

- Molecular Formula : C₇H₁₁Cl₂FN₂

- Molecular Weight : 229.08 g/mol

- Key Differences :

- Fluorine at the 3-position of pyridine (vs. 5-position on pyrimidine in the parent compound).

R-enantiomer may exhibit divergent biological activity due to stereochemical preferences in target binding .

(5-Fluoropyrimidin-2-yl)methanamine hydrochloride (CAS 54376-50-0):

- Molecular Formula : C₅H₇ClFN₃

- Molecular Weight : 179.59 g/mol

- Key Differences :

- Shorter carbon chain (methanamine vs. ethanamine), reducing steric bulk.

- Structural similarity score of 0.88 to the parent compound, suggesting comparable reactivity but altered pharmacokinetics .

Substituent and Functional Group Variations

a. Methoxy-Substituted Analogues

- (1S)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS 1956434-78-8):

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : 188.65 g/mol

- Key Differences :

- Methoxy group (-OCH₃) replaces fluorine, introducing electron-donating effects.

- Pyridine ring instead of pyrimidine, likely reducing hydrogen-bonding capacity .

b. Trifluoromethoxy-Substituted Analogues

- (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride (CAS 1391540-47-8): Molecular Formula: C₉H₁₁ClF₃NO Molecular Weight: 257.64 g/mol Key Differences:

- Trifluoromethoxy (-OCF₃) group on a phenyl ring (vs. pyrimidine), significantly increasing lipophilicity.

- Enhanced metabolic resistance due to the strong electron-withdrawing nature of -OCF₃ .

Stereochemical Variations

- (R)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride (CAS 953780-70-6):

- Molecular Formula : C₇H₁₀BrClN₂

- Molecular Weight : 237.53 g/mol

- Key Differences :

- R-enantiomer may exhibit reduced efficacy in chiral-selective biological systems compared to the S-form.

- Highlighting the importance of stereochemistry in drug design .

Research Findings and Implications

- Halogen Effects : Bromine-substituted analogues (e.g., CAS 1391450-63-7) are bulkier and more reactive in cross-coupling reactions, whereas fluorine enhances metabolic stability .

- Salt Forms : Dihydrochloride salts (e.g., CAS 1391450-63-7) generally offer higher aqueous solubility, beneficial for formulation, but may complicate crystallization .

- Stereochemistry : The S-configuration in the parent compound is often preferred in enantioselective synthesis, as seen in its widespread use over R-forms .

Biological Activity

(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is a chiral amine with significant biological activity, primarily due to its interaction with various molecular targets. This compound is characterized by a fluorinated pyrimidine ring, which enhances its binding affinity to biological receptors and enzymes, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound consists of an ethanamine moiety attached to a 5-fluoropyrimidine. The presence of the fluorine atom increases lipophilicity and stability, facilitating better solubility and bioavailability in biological systems. The hydrochloride form further enhances these properties, making it suitable for therapeutic applications.

The biological activity of this compound can be categorized into several key areas:

- Antitumor Activity : It exhibits potential in inhibiting cancer cell proliferation by interfering with nucleic acid synthesis. The fluoropyrimidine component is known for its role in inhibiting thymidylate synthase (TYMS), an essential enzyme in DNA synthesis pathways .

- Antiviral Properties : The compound has shown efficacy in targeting viral replication mechanisms, which is crucial for the development of antiviral therapies.

- Neurotransmitter Modulation : Due to its amine functionality, it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Research Findings

Recent studies have explored the biological activity and therapeutic potential of this compound. Key findings include:

-

Anticancer Activity :

- A study demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced efficacy against cancer cell lines such as MCF-7 and MDA-MB-231 .

- Table 1 summarizes the comparative IC50 values of various compounds against different cancer cell lines.

Compound Cell Line IC50 (µM) (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine MCF-7 9.46 5-Fluorouracil MCF-7 17.02 (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine MDA-MB-231 1.75 5-Fluorouracil MDA-MB-231 11.73 - Mechanistic Studies :

- Synthetic Routes :

Case Studies

A notable case study involved the evaluation of this compound's effects on colorectal cancer models. The study reported significant tumor size reduction in treated groups compared to controls, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard methods to confirm the enantiomeric purity of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride?

- Methodological Answer : Enantiomeric purity is typically determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under isocratic conditions (e.g., hexane:isopropanol 80:20 with 0.1% trifluoroacetic acid). Polarimetry can also be employed, where the specific rotation ([α]D) is compared to literature values for the (S)-enantiomer. For definitive confirmation, single-crystal X-ray diffraction is recommended, as it provides unambiguous stereochemical assignment .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : A common route involves nucleophilic substitution of 2-chloro-5-fluoropyrimidine with (S)-1-aminoethyl alcohol, followed by HCl treatment to form the hydrochloride salt. Key parameters include:

- Temperature : Maintain 0–5°C during the substitution step to minimize racemization.

- Solvent : Use anhydrous tetrahydrofuran (THF) to enhance nucleophilicity.

- Purification : Recrystallization from ethanol/water (3:1) improves yield and purity .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data caused by fluorine’s anisotropic effects in this compound?

- Methodological Answer : Fluorine’s strong anisotropic shielding can distort proton signals. To mitigate this:

- Acquire 19F-decoupled 1H NMR spectra to suppress splitting patterns.

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping peaks.

- Compare experimental data with DFT-calculated chemical shifts (e.g., using B3LYP/6-311+G(d,p)), which accounts for electronic effects of the fluoropyrimidine ring .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

- Methodological Answer : Hydrolytic stability is pH-dependent. Below pH 3, the hydrochloride salt remains stable. For neutral/basic conditions:

- Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation.

- Use lyophilization to prepare stable solid formulations.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., deamination or ring-opening) .

Q. How do steric and electronic effects of the 5-fluoropyrimidine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution but deactivates it in palladium-catalyzed couplings. To enhance reactivity:

- Use Buchwald-Hartwig conditions with Xantphos ligand and Pd(OAc)2 for amination.

- Employ microwave-assisted heating (120°C, 30 min) to accelerate Suzuki-Miyaura couplings with arylboronic acids .

Data Contradiction Analysis

Q. How to address discrepancies in mass spectrometry (MS) data when detecting impurities?

- Methodological Answer : Low-intensity peaks in LC-MS may arise from residual solvents or hydrolysis byproducts. To resolve:

- Perform high-resolution MS (HRMS) to assign exact masses (e.g., m/z 193.0102 for the parent ion).

- Use tandem MS/MS to fragment ions and compare with synthetic standards of suspected impurities (e.g., des-fluoro analogs) .

Experimental Design Considerations

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) model electronic properties, while molecular docking (AutoDock Vina) predicts binding modes to enzymes like dihydrofolate reductase. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.